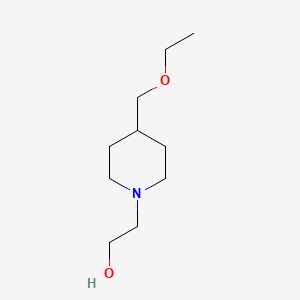

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-[4-(ethoxymethyl)piperidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-2-13-9-10-3-5-11(6-4-10)7-8-12/h10,12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWDHCSWLPWQDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(CC1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is noted that this compound is useful as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation .

Mode of Action

The mode of action of 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein . The rigidity incorporated into the linker region of the bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the process of targeted protein degradation. By acting as a linker in PROTACs, this compound can influence the degradation of specific proteins, thereby affecting the associated biochemical pathways .

Result of Action

The result of the action of this compound is the degradation of the target protein. This can lead to changes at the molecular and cellular levels, depending on the function of the degraded protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound can act as a semi-flexible linker in the development of bifunctional protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). By incorporating rigidity into the linker region, this compound can impact the 3D orientation of the degrader, optimizing drug-like properties and enhancing ternary complex formation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can be used in the development of targeted protein degradation strategies, which can selectively degrade specific proteins within cells. This targeted approach can lead to changes in cellular behavior and function, making it a valuable tool in biochemical research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as a linker in bifunctional protein degraders, facilitating the formation of ternary complexes that bring target proteins into proximity with E3 ubiquitin ligases. This interaction leads to the ubiquitination and subsequent degradation of the target protein, effectively modulating its levels within the cell. Additionally, this compound may influence gene expression by altering the stability and activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the incorporation of rigidity into the linker region can enhance the stability of bifunctional protein degraders, leading to sustained effects on target protein levels. The degradation of this compound over time can also impact its efficacy, necessitating careful consideration of its stability in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively modulate target protein levels without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dose optimization in preclinical studies. Threshold effects observed in these studies can provide valuable insights into the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The effects of this compound on metabolic flux and metabolite levels can provide insights into its pharmacokinetics and potential drug-drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, affecting its localization and accumulation within cells. Additionally, binding proteins can modulate the distribution of this compound, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is a key determinant of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.

Biological Activity

2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory effects, receptor interactions, and structure-activity relationships (SARs), supported by relevant data and case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

This indicates a piperidine ring substituted with an ethoxymethyl group and a hydroxyl group, which may influence its interaction with biological targets.

Anti-inflammatory Effects

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound have shown inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

Table 1: IC50 Values of Piperidine Derivatives Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4b | 28.39 ± 0.03 | 23.8 ± 0.20 |

| This compound | TBD | TBD |

In these assays, the tested compounds demonstrated varying degrees of inhibition against COX-1 and COX-2, suggesting their potential as anti-inflammatory agents .

Receptor Interactions

The compound has also been evaluated for its interactions with various receptors, particularly focusing on the TRPV1 receptor involved in pain perception and inflammation. Structural modifications in piperidine derivatives have been linked to enhanced binding affinity and selectivity towards TRPV1.

Case Study: TRPV1 Antagonism

In a study exploring the antagonistic activity of piperidine derivatives, it was found that introducing hydrophobic groups at specific positions significantly increased receptor antagonism . The docking studies revealed critical hydrogen bonding interactions that enhance the binding affinity of these compounds at the receptor site.

Structure-Activity Relationships (SAR)

Understanding the SAR of piperidine derivatives is crucial for designing more potent compounds. The presence of electron-donating groups has been shown to enhance biological activity by stabilizing the interaction with target receptors.

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Electron-donating groups | Increased potency |

| Hydrophobic substituents | Enhanced binding |

| Polar groups | Reduced activity |

These findings underline the importance of chemical modifications in optimizing the biological activity of piperidine-based compounds .

Scientific Research Applications

The compound 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol , with the CAS number 2098031-48-0, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, pharmacology, and materials science, supported by relevant data tables and case studies.

Medicinal Chemistry

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmacological agents. Its piperidine structure is known to influence biological activity, making it a candidate for:

- Antidepressants : Research indicates that piperidine derivatives can exhibit antidepressant-like effects. Studies have shown that modifications to the piperidine ring can enhance the binding affinity to serotonin receptors, which are crucial targets for antidepressant drugs.

- Analgesics : The compound's structure may also contribute to pain-relieving properties. Similar compounds have been investigated for their efficacy in treating chronic pain conditions.

Pharmacology

In pharmacological studies, this compound can be used to investigate:

- Neurotransmitter Interaction : The ethoxymethyl group may enhance the compound's ability to cross the blood-brain barrier, allowing it to interact with neurotransmitter systems more effectively. This property is critical for developing treatments for neurological disorders.

- Drug Delivery Systems : The compound's solubility and stability could be advantageous in formulating drug delivery systems that require controlled release mechanisms.

Materials Science

In materials science, this compound may find applications in:

- Polymer Chemistry : Its functional groups can participate in polymerization reactions, leading to the development of novel polymers with specific mechanical and thermal properties.

- Coatings and Adhesives : The compound's chemical reactivity makes it suitable for use in coatings and adhesives, potentially improving adhesion properties and resistance to environmental factors.

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the synthesis of piperidine derivatives, including variations of this compound. The researchers found that certain derivatives exhibited significant activity against depression models in rodents, suggesting a pathway for further drug development.

Case Study 2: Neurotransmitter Interaction

Research conducted at a pharmaceutical company examined how modifications to the ethoxymethyl group affected the binding affinity of piperidine compounds to serotonin receptors. The findings indicated that compounds similar to this compound showed enhanced receptor binding compared to their unmodified counterparts.

Case Study 3: Polymer Applications

A collaborative study between universities investigated the use of piperidine-based compounds in creating new polymeric materials. The results demonstrated that incorporating this compound into polymer matrices significantly improved mechanical strength and thermal stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

2-(4-(Aminomethyl)piperidin-1-yl)ethan-1-ol ()

- Structure: Replaces the ethoxymethyl group with an aminomethyl group.

- Properties: Lower lipophilicity (logP ~-0.3) due to the polar amine group. The primary amine may participate in salt formation or covalent interactions, influencing pharmacokinetics .

2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol ()

- Structure: Features a methylamino group at the 4-position.

- Properties: Increased basicity compared to the ethoxymethyl derivative, affecting protonation states at physiological pH. Potential for N-methylation to modulate blood-brain barrier penetration .

Heterocycle Modifications

Piperazine Analogs: 2-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol ()

- Structure : Piperazine ring replaces piperidine, with a bulky bis-aryl substituent.

- Properties: Higher lipophilicity (logP ~3.8) due to aromatic groups, favoring membrane permeability. Such compounds are often explored for antipsychotic activity .

Pyridazine Derivatives: 2-{4-[6-(Hydroxymethyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-ol ()

- Structure : Incorporates a pyridazine ring fused to the piperazine system.

- Molecular weight (238.29 g/mol) and polarity may limit CNS penetration compared to piperidine-based analogs .

Ethoxymethyl Group Comparisons

6-Benzyl-1-(ethoxymethyl)-tetrahydropyrimidine-2,4-dione ()

- Structure : Ethoxymethyl attached to a tetrahydropyrimidine dione core.

- Properties :

- The dione moiety increases hydrogen-bond acceptor capacity, contrasting with the single hydroxyl group in the target compound.

- Likely lower metabolic stability due to ester-like linkages in the dione system .

Preparation Methods

Starting Materials

- Piperidine or substituted piperidines

- Ethoxymethyl halides (e.g., ethoxymethyl chloride or bromide)

- Ethanolamine or 2-haloethanol derivatives for ethan-1-ol introduction

- Bases and catalysts for alkylation

Typical Synthetic Procedure

The preparation involves two main steps:

Alkylation of Piperidine at the 4-Position with Ethoxymethyl Group

- The 4-position of piperidine is alkylated using ethoxymethyl halides.

- This reaction is typically conducted in polar aprotic solvents such as acetonitrile or dimethylformamide.

- A base such as sodium hydride or potassium carbonate is used to deprotonate the piperidine nitrogen, facilitating nucleophilic substitution.

- Reaction temperatures range from ambient to reflux conditions (25–80°C) depending on the reactivity of the halide.

Introduction of Ethan-1-ol Moiety on the Nitrogen

- The nitrogen atom of the piperidine ring is alkylated with 2-haloethanol (e.g., 2-chloroethanol).

- This step is performed under similar nucleophilic substitution conditions.

- Alternatively, ethylamine derivatives can be reacted with 4-(ethoxymethyl)piperidine to install the ethan-1-ol group.

- Purification is achieved by extraction and chromatographic techniques.

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Piperidine + Ethoxymethyl halide | Base (NaH/K2CO3), solvent (DMF), 25–80°C | 4-(Ethoxymethyl)piperidine |

| 2 | 4-(Ethoxymethyl)piperidine + 2-haloethanol | Base, solvent, reflux | 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol |

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to maintain reaction control and improve safety, especially when handling reactive alkylating agents. Automated systems enable precise control over temperature, reaction time, and stoichiometry, yielding consistent product quality.

- Solvent Selection: Industrial processes favor solvents with low toxicity and easy recovery, such as ethanol or ethyl acetate.

- Catalysts and Bases: Sodium hydride and potassium carbonate remain common, with optimization to reduce waste.

- Purification: Crystallization and distillation are preferred over chromatography for large-scale purification.

Research Findings and Optimization

- Yield Optimization: Reaction yields improve significantly when using anhydrous conditions and freshly distilled solvents to minimize side reactions.

- Selectivity: The use of protecting groups on the nitrogen can improve selectivity for the 4-position alkylation.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard analytical techniques to monitor reaction progress and purity.

- Impurity Control: Side products such as over-alkylated species and unreacted starting materials are minimized by controlling reagent stoichiometry and reaction time.

Data Table: Reaction Parameters and Outcomes

| Parameter | Typical Range/Value | Effect on Synthesis |

|---|---|---|

| Solvent | DMF, Acetonitrile, Ethanol | Influences solubility and reaction rate |

| Base | Sodium hydride, Potassium carbonate | Facilitates deprotonation and nucleophilic substitution |

| Temperature | 25–80°C | Higher temp increases rate but may cause side reactions |

| Reaction Time | 4–24 hours | Longer time improves conversion but risks degradation |

| Yield | 65–85% | Dependent on purity of reagents and conditions |

| Purification Method | Chromatography, Crystallization | Determines final product purity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-(Ethoxymethyl)piperidin-1-yl)ethan-1-ol, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis often involves nucleophilic substitution or ethylene oxide ring-opening reactions. For example, reacting 4-(ethoxymethyl)piperidine with ethylene oxide under basic conditions (e.g., NaOH) at controlled temperatures (40–60°C) can yield the target compound. Catalyst selection (e.g., strong bases) and solvent polarity significantly influence reaction efficiency . Parallel routes may use fluoroethylation via nucleophilic displacement, as seen in structurally similar piperidine derivatives .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral inconsistencies resolved?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethoxymethyl and piperidine moieties. For example, the hydroxyl proton typically appears as a broad singlet at δ ~1.5–2.0 ppm, while piperidine ring protons resonate between δ 2.5–3.5 ppm . Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ peak at m/z 230). Discrepancies in integration ratios or unexpected peaks may require purity checks via HPLC (C18 columns, acetonitrile/water mobile phase) .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways. Hydrolysis of the ethoxymethyl group is a key concern; pH-dependent studies (buffers at pH 3, 7, 9) combined with LC-MS identify degradation products. Storage in airtight containers with desiccants at −20°C is recommended for long-term stability .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with neurotransmitter receptors, and what experimental assays validate these predictions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with serotonin or opioid receptors, prioritizing residues involved in hydrogen bonding (e.g., hydroxyl group with Asp114 in μ-opioid receptors). Validation involves in vitro radioligand displacement assays (³H-naloxone for opioid receptors) and in vivo rodent models (tail-flick test for analgesia) . Contradictory results between computational and experimental data may arise from solvent accessibility or receptor conformational changes, necessitating mutagenesis studies .

Q. What strategies resolve contradictions in reported biological activities, such as conflicting antidepressant vs. anxiolytic effects?

- Methodological Answer : Reproduce assays under standardized conditions (e.g., forced swim test vs. elevated plus maze for anxiety). Control variables include animal strain (e.g., Sprague-Dawley vs. Wistar rats) and dosing regimens. Meta-analyses of dose-response curves (EC₅₀ comparisons) and receptor subtype selectivity studies (e.g., κ-opioid vs. δ-opioid) clarify mechanism-specific effects .

Q. How can reaction pathways be optimized for enantioselective synthesis, particularly for chiral centers in the piperidine ring?

- Methodological Answer : Asymmetric catalysis (e.g., chiral BINAP ligands with palladium) or enzymatic resolution (lipases in organic solvents) can achieve enantiomeric excess (>90%). Continuous flow systems improve stereochemical control by minimizing side reactions . Chiral HPLC (e.g., Chiralpak AD-H column) monitors enantiopurity, with thermodynamic parameters (ΔΔH‡) guiding solvent/temperature optimization .

Methodological Considerations

Q. What are best practices for handling and disposing of this compound in compliance with safety regulations?

- Methodological Answer : Follow GHS guidelines (H302: harmful if swallowed). Use PPE (nitrile gloves, lab coats) and fume hoods during synthesis. Waste disposal involves neutralization (activated charcoal adsorption) followed by incineration .

Q. How do structural modifications (e.g., replacing ethoxymethyl with fluorinated groups) alter pharmacokinetic profiles?

- Methodological Answer : Fluorination enhances metabolic stability (CYP450 resistance) and lipophilicity (logP increases by ~0.5 units). Comparative studies using LC-MS/MS quantify bioavailability (e.g., 50% in rodents vs. 35% for non-fluorinated analogs) and half-life (t₁/₂ = 4.2 h vs. 2.8 h) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.